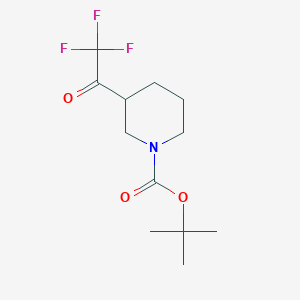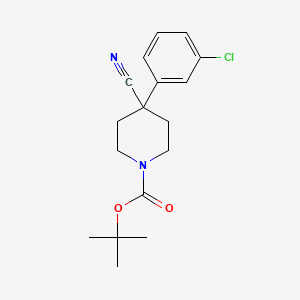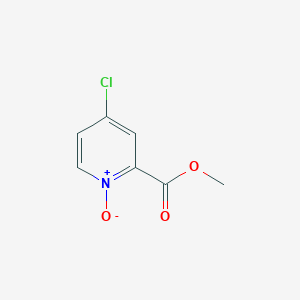![molecular formula C8H4FIN2O2 B1391891 Acide 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylique CAS No. 1246088-59-4](/img/structure/B1391891.png)
Acide 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylique
Vue d'ensemble
Description
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H4FIN2O2 and a molecular weight of 306.03 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Applications De Recherche Scientifique
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
Target of Action
The primary target of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (5F4IPP) is the Glutamate-gated Chloride Channel (GluCl) . GluCl is a major target in parasitology for drug selection and design .
Mode of Action
5F4IPP interacts with the GluCl, specifically docking with the amino acid Gln 219 . This interaction leads to changes in the function of the GluCl, which can result in the death of the parasite .
Biochemical Pathways
It is known that the compound’s interaction with glucl disrupts the normal functioning of the channel, leading to downstream effects that can result in the death of the parasite .
Pharmacokinetics
The compound’s molecular weight of 30603 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The interaction of 5F4IPP with GluCl leads to the death of the parasite. For example, it has been shown to effectively control J2s of the root-knot nematode, Meloidogyne incognita . In addition, it has been observed to cause shrunken and inactive juveniles in Bursaphelenchus xylophilus, compared to controls which showed live and motile juveniles .
Analyse Biochimique
Biochemical Properties
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For example, it has been reported to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the target biomolecule.
Cellular Effects
The effects of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by interfering with the FGFR signaling pathway . Additionally, it can induce apoptosis (programmed cell death) in certain cell types, thereby reducing cell viability. The impact on gene expression includes the downregulation of genes involved in cell cycle progression and the upregulation of genes associated with apoptosis.
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of target enzymes, such as FGFRs, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained inhibition of cell proliferation and induction of apoptosis, although the extent of these effects may diminish over time due to compound degradation.
Dosage Effects in Animal Models
The effects of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. Threshold effects have been reported, where a certain dosage is required to achieve the desired therapeutic effect, and exceeding this threshold can lead to toxicity.
Metabolic Pathways
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the body, leading to the formation of metabolites that may retain or lose biological activity . Enzymes such as cytochrome P450s are involved in the oxidative metabolism of the compound, while conjugation reactions with glutathione or glucuronic acid may enhance its excretion. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in the metabolism of the compound.
Transport and Distribution
The transport and distribution of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of the compound within tissues depend on factors such as tissue perfusion, binding affinity to transporters, and the presence of specific receptors.
Subcellular Localization
The subcellular localization of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, where it can influence cellular metabolism and signaling pathways. The subcellular localization of the compound is essential for its ability to exert its biochemical effects.
Méthodes De Préparation
The synthesis of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps :
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as N-fluoropyridinium salts.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including :
Substitution reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization reactions: The pyrrolo[2,3-b]pyridine core can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as :
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Iodo-1H-pyrrolo[2,3-b]pyridine
These compounds share similar structural features but differ in the position and type of substituents on the pyrrolo[2,3-b]pyridine core. The unique combination of fluorine and iodine atoms in 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid contributes to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FIN2O2/c9-5-4(8(13)14)3-1-2-11-7(3)12-6(5)10/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYLLSIPXQAKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C(=C21)C(=O)O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678447 | |
| Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-59-4 | |
| Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)
![5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1391825.png)
![tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1391826.png)
![1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391827.png)

![1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1391829.png)
